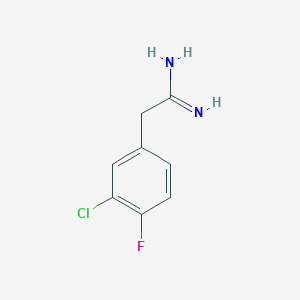![molecular formula C11H20NO7+ B12445408 (2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline dihydrogen citrate is a quaternary ammonium salt formed by the combination of choline and citric acid. It is a white crystalline powder that is highly soluble in water and slightly soluble in alcohol. This compound is widely used in various industries, including food, pharmaceuticals, and dietary supplements, due to its high bioavailability and essential role in human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline dihydrogen citrate is synthesized by reacting choline base with citric acid. The reaction typically occurs in an aqueous medium, where choline base is dissolved in water and citric acid is gradually added under constant stirring. The reaction mixture is then heated to facilitate the formation of choline dihydrogen citrate. The product is subsequently crystallized, filtered, and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of choline dihydrogen citrate involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity raw materials, precise temperature control, and efficient crystallization techniques to produce choline dihydrogen citrate on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: Choline dihydrogen citrate undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine, an important osmolyte in biological systems.
Reduction: Choline can be reduced to form trimethylamine, a compound with various industrial applications.
Substitution: Choline can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Betaine: Formed through oxidation.
Trimethylamine: Formed through reduction.
Various choline derivatives: Formed through substitution reactions.
Scientific Research Applications
Choline dihydrogen citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other choline derivatives.
Biology: Plays a crucial role in cell membrane structure and function, as well as in neurotransmitter synthesis.
Medicine: Used in the treatment of liver diseases, neurological disorders, and as a dietary supplement to prevent choline deficiency.
Industry: Utilized in the production of dietary supplements, fortified foods, and infant formulas due to its high bioavailability and essential role in human health
Mechanism of Action
Choline dihydrogen citrate exerts its effects primarily through its role as a precursor to acetylcholine, a vital neurotransmitter involved in various physiological processes. It also contributes to the synthesis of phosphatidylcholine, an essential component of cell membranes. The compound aids in lipid metabolism, liver function, and the prevention of fatty liver disease. Additionally, choline dihydrogen citrate acts as a methyl donor in various metabolic processes, supporting overall cellular function and health .
Comparison with Similar Compounds
Choline chloride: Another common choline salt used in dietary supplements and animal feed.
Choline bitartrate: Often used in dietary supplements for its high choline content.
Choline gluconate: Used in medical applications for its bioavailability and effectiveness.
Uniqueness of Choline Dihydrogen Citrate: Choline dihydrogen citrate is unique due to its high solubility in water, making it an ideal choice for liquid formulations and dietary supplements. Its combination with citric acid enhances its bioavailability, ensuring efficient absorption and utilization in the body. This makes it a preferred choice in various applications, including infant formulas and fortified foods .
Properties
Molecular Formula |
C11H20NO7+ |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
2-[3-carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C11H19NO7/c1-12(2,3)4-5-19-10(17)11(18,6-8(13)14)7-9(15)16/h18H,4-7H2,1-3H3,(H-,13,14,15,16)/p+1 |
InChI Key |
FRNDYIKVKURGSD-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(CC(=O)O)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


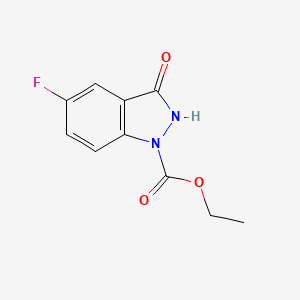
![1-[(N-acetylglycyl)(propyl)amino]-N-(diphenylmethyl)cyclohexanecarboxamide](/img/structure/B12445328.png)
![N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)
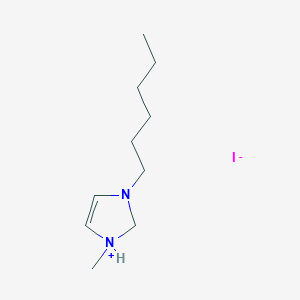
![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
![7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12445358.png)
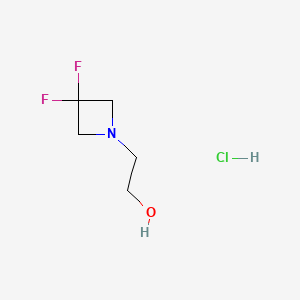
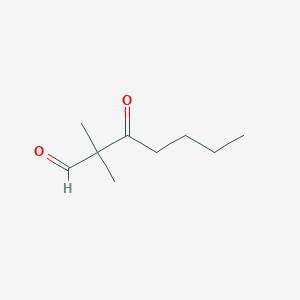

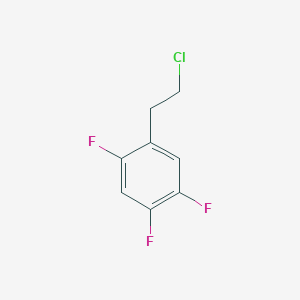
![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)
